Duodenal Ulcer Healing Rate: 86% vs. 19% Placebo (4-Week RCT)
Zaltidine demonstrates statistically significant efficacy in duodenal ulcer healing. In a randomized, double-blind, placebo-controlled trial of 135 patients, 150 mg zaltidine once daily for 4 weeks produced an 86% ulcer healing rate compared to 19% with placebo (p < 0.001) [1]. This represents an absolute difference of 67 percentage points.
| Evidence Dimension | Duodenal ulcer healing rate at 4 weeks |
|---|---|
| Target Compound Data | 86% (59 patients treated for full 4 weeks) |
| Comparator Or Baseline | Placebo: 19% |
| Quantified Difference | 67 percentage points absolute increase; p < 0.001 |
| Conditions | Randomized, double-blind trial; 150 mg zaltidine once daily for 4 weeks; 135 patients enrolled |
Why This Matters
This establishes zaltidine as a validated positive control for antisecretory efficacy in duodenal ulcer models, with an effect size comparable to or exceeding that reported for established H2 antagonists in similar trial designs.
- [1] Farup PG. Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scand J Gastroenterol. 1988 Aug;23(6):655-8. PMID: 2902681. View Source
